![molecular formula C16H12N2O4 B2457214 4-[[(E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoic acid CAS No. 1087665-46-0](/img/structure/B2457214.png)

4-[[(E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

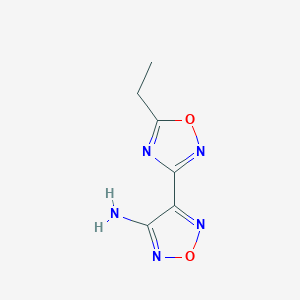

4-[[(E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoic acid is a useful research compound. Its molecular formula is C16H12N2O4 and its molecular weight is 296.282. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Intermediate Applications

Research in the field of synthetic chemistry has led to the development of complex molecules with potential applications in various domains, including pharmaceuticals and material science. The synthesis of related compounds, such as those derived from benzoic acid and its interactions with different chemical groups, has been extensively studied. For instance, the work by Taylor et al. (1996) involves the synthesis of derivatives through the manipulation of benzoic acid, showcasing techniques that could be relevant to the synthesis of the specified compound. These methodologies may be applicable in creating compounds with similar structures or functionalities for use in chemical research or as intermediates in the synthesis of more complex molecules (Taylor et al., 1996).

Liquid Crystalline Properties

The design and synthesis of liquid crystalline materials derived from benzoic acid derivatives have been a significant area of research, potentially including compounds similar to the one . For example, Gude et al. (2013) explored a family of bent-core nematic liquid crystals derived from benzoic acid, which indicates the potential of benzoic acid derivatives in the creation of new materials with specific optical and electronic properties. These materials could be useful in displays, sensors, and other electronic devices (Gude et al., 2013).

Antimicrobial Activity

The exploration of benzoic acid derivatives for antimicrobial activity has led to the identification of compounds with potential applications in fighting bacterial infections. Banday et al. (2010) investigated the antimicrobial activity of specific derivatives, highlighting the role of structural modifications in enhancing efficacy against various bacterial strains. This research area suggests that derivatives of benzoic acid, including the specified compound, could be of interest in developing new antimicrobial agents or coatings with health and safety applications (Banday et al., 2010).

Advanced Material Applications

Research into the modification of benzoic acid derivatives has also extended into the development of advanced materials with specific functionalities. For instance, Jamain et al. (2020) worked on synthesizing novel liquid crystalline and fire retardant molecules based on a cyclotriphosphazene core containing Schiff base and amide linking units. Such studies indicate the versatility of benzoic acid derivatives in creating materials with unique properties, such as enhanced fire retardancy, which could have applications in safety equipment, construction materials, and beyond (Jamain et al., 2020).

Properties

IUPAC Name |

4-[[(E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c1-10-2-7-14(22-10)8-12(9-17)15(19)18-13-5-3-11(4-6-13)16(20)21/h2-8H,1H3,(H,18,19)(H,20,21)/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAPMZIKBIZVON-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chlorobenzenesulfonamide](/img/structure/B2457131.png)

![N-(3,5-dimethylphenyl)-2-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2457132.png)

![N-[2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethyl]prop-2-enamide](/img/structure/B2457139.png)

![Lithium 3-isopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2457142.png)

![2-bromo-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2457146.png)

![3-[(2,4-dimethylanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2457148.png)

![1-Benzyl 6-(tert-butyl) 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1,6-dicarboxylate](/img/structure/B2457151.png)